(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol
Description
Properties
IUPAC Name |
(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNWGGDWFBBR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Chloropropanol Moiety: The chloropropanol moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable chloropropane derivative with a hydroxyl group.
Industrial Production Methods
Industrial production of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Mitsunobu Reaction for Pyrrolidine-2,5-dione Formation
This reaction is central to synthesizing (R)-1-(1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione, a Sacubitril intermediate . The Mitsunobu conditions involve:
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and succinimide.
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Solvent : Tetrahydrofuran (THF).
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Mechanism : DEAD activates the alcohol via oxidation, enabling nucleophilic substitution by succinimide.
Key Findings:
| Condition | Temperature (°C) | Reaction Time (min) | Yield (%) | Source |
|---|---|---|---|---|
| Batch synthesis | 0 | 60 | 85.7 | |
| Pipelined synthesis | 25 | 30 | 80.4 | |
| Pipelined synthesis | 15 | 60 | 72.3 |
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Steric Effects : The (S)-configuration of the starting alcohol ensures stereochemical inversion during the Mitsunobu reaction, yielding the (R)-configured product .
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Optimization : Higher DEAD and succinimide molar ratios (1:2 vs. 1:1) improved yields by reducing side reactions .
Activation to Benzylic Chlorides
The alcohol can be activated via chlorination using SOCl₂ or concentrated HCl, forming intermediates for subsequent alkylation or elimination reactions .
Experimental Protocol :
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Chlorination with SOCl₂ :
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SOCl₂ (2.5 equiv, 0°C, 2 hours) converts the alcohol to a chlorosulfite intermediate, which decomposes to the benzylic chloride.
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Yield : 68–97% for tert-butylbenzene derivatives.
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Chlorination with HCl :
Elimination Reactions
Under acidic or thermal conditions, the compound undergoes β-elimination to form alkenes. This side reaction competes with chlorination, particularly with bulky substituents.
Example :
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Substrate : (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.
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Conditions : SOCl₂ activation at 0°C.
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Product : 4-(3-Chloroprop-1-en-2-yl)-1,1'-biphenyl (13–15 mol% impurity) .
Mitigation Strategies:
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Use HCl instead of SOCl₂ for activation to suppress elimination .
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Lower reaction temperatures (e.g., 0°C vs. 25°C) reduce carbocation stability, minimizing alkene formation .
Steric and Electronic Effects
Scientific Research Applications
(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the chloropropanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Functional Group and Structural Variations
The compound is compared to four related biphenyl derivatives (Table 1):
Table 1: Structural and Functional Group Comparison
Physicochemical Properties and Reactivity
- Polarity : The hydroxyl and chloro groups in the target compound enhance polarity compared to ketones (93, 100) and brominated derivative (165), impacting solubility and chromatographic behavior.
- Reactivity : The bromo group in compound 165 is more reactive in nucleophilic substitutions than the chloro group in the target compound . Ketones (93, 100) undergo condensation reactions, unlike alcohols or carboxylic acids .
- Molecular Weight : The target compound (246.73 g/mol) is lighter than the diketone 100 (354.43 g/mol) and the carboxylic acid derivative (375.85 g/mol) .
Research Findings and Challenges
- Stereochemical Sensitivity : The (S)-configuration in the target compound and the carboxylic acid derivative () underscores the importance of chiral resolution techniques in pharmaceutical manufacturing .
- Stability Issues : The target compound’s refrigeration requirement contrasts with the room-temperature stability of ketones like 93 and 100, indicating higher susceptibility to degradation .
- Synthetic Complexity : Brominated and diketone derivatives are easier to synthesize in high yields compared to enantiomerically pure alcohols or carboxylic acids .
Q & A
Q. What synthetic methodologies are recommended for (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol?
The synthesis can be approached via a two-step strategy:
- Biphenyl formation : Utilize Suzuki-Miyaura cross-coupling to construct the [1,1'-biphenyl] core, as demonstrated in analogous protocols for aryl coupling reactions .
- Chloropropanol introduction : Employ nucleophilic substitution using 1,3-dichloropropan-2-ol under basic conditions, where the thiolate or hydroxyl group attacks the electrophilic carbon, as seen in structurally related compounds . Key considerations: Solvent choice (e.g., THF or DMF), catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling), and temperature control to minimize side reactions.
Q. How can the stereochemical configuration of the (S)-enantiomer be confirmed?
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as applied to biphenyl derivatives in crystallographic studies .
- Chiral HPLC or NMR : Use chiral stationary phases or derivatization with chiral auxiliaries (e.g., Mosher’s reagent) to assess enantiomeric excess .
- Optical rotation : Compare experimental values with literature data for analogous chiral alcohols .
Q. What safety protocols are essential during handling?
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Thermal stability : Avoid heat sources, as chlorinated compounds may decompose exothermically .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, particularly during chlorination steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric synthesis?
- Chiral catalysts : Test palladium complexes with BINAP or Josiphos ligands during Suzuki coupling to induce stereocontrol in biphenyl formation .
- Kinetic resolution : Employ enzymatic catalysts (e.g., lipases) during the final substitution step to favor the (S)-enantiomer, as demonstrated for secondary alcohols .
- Solvent effects : Screen polar aprotic solvents (e.g., DMSO) to stabilize transition states and improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
